molecular formula C18H17Cl2F3N2 B3441092 1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3441092
M. Wt: 389.2 g/mol
InChI Key: JXAKCXNWRWMIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of dichlorophenyl and trifluoromethylphenyl groups attached to a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl and trifluoromethylphenyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The piperazine ring acts as a scaffold, positioning the functional groups in an optimal orientation for interaction with the target .

Comparison with Similar Compounds

1-[(2,4-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N2/c19-15-5-4-13(17(20)11-15)12-24-6-8-25(9-7-24)16-3-1-2-14(10-16)18(21,22)23/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAKCXNWRWMIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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